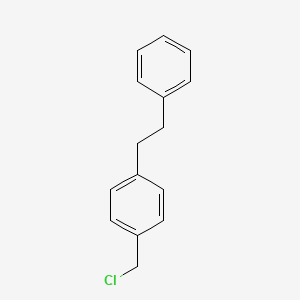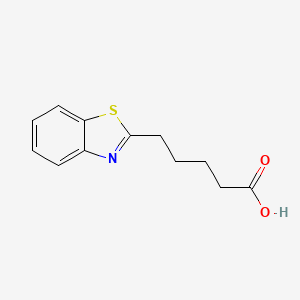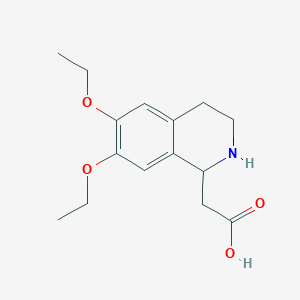
4-(Chloromethyl)dibenzyl
Vue d'ensemble
Description
“4-(Chloromethyl)dibenzyl” is a chemical compound with the molecular formula C15H15Cl . It is an alkylating agent .
Synthesis Analysis
The synthesis of “4-(Chloromethyl)dibenzyl” can be achieved from 4-(chloromethyl)benzoyl chloride . The Sigma-Aldrich specification sheet provides details about the appearance, purity, and other specifications of the product .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)dibenzyl” contains a total of 32 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
Ethers like “4-(Chloromethyl)dibenzyl” are known to undergo cleavage of the C–O bond when exposed to strong acids . The reaction pathway can be either S N 2, S N 1, or E1, depending on the conditions .Applications De Recherche Scientifique
Selective Deprotection and Synthesis
4-(Chloromethyl)dibenzyl, as a part of benzyl protecting groups, plays a crucial role in the selective deprotection of hydroxy functions. For instance, the selectivity in the deprotection of benzyl, MPM (4-methoxybenzyl), and DMPM (3,4-dimethoxybenzyl) protecting groups has been explored, revealing the nuanced reactivity of these groups under various conditions, which is essential for synthetic strategies in organic chemistry (Horita et al., 1986). Furthermore, the synthesis of 1,4-Dibenzylbenzene via the Friedel-Crafts benzylation of benzene with 1,4-bis(chloromethyl)benzene highlights the utility of zinc chloride in polar solvents, showcasing an efficient catalytic system for benzylation reactions (Hayashi et al., 1995).
Catalysis and Polymerization
The synthesis of "constrained geometry" group 4 dibenzyl complexes presents an efficient pathway for C−H bond activation chemistry and α-olefin polymerization catalysis, indicating the versatility of 4-(Chloromethyl)dibenzyl derivatives in creating highly active catalytic systems (Chen & Marks, 1997). This illustrates the compound's role in advancing polymer science through novel catalyst development.
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using TiO2 under O2 atmosphere, including 4-(chloromethyl)dibenzyl derivatives, showcases the potential of these compounds in green chemistry applications (Higashimoto et al., 2009). The ability to achieve high conversion and selectivity under both UV and visible light irradiation emphasizes the efficiency and environmental friendliness of these processes.
Material Science and Solid Phase Synthesis
In materials science, the immobilization of hydroxymethyl phenyl moieties onto vinylbenzyl chloride/divinylbenzene porous polymer matrices through the displacement of chloromethyl groups demonstrates the functional versatility of 4-(Chloromethyl)dibenzyl in preparing supports for solid and solution phase organic synthesis (Krajnc et al., 2006). Such developments pave the way for innovative approaches in drug discovery and material engineering.
Mécanisme D'action
Target of Action
It’s known that chloromethyl compounds often interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
The mode of action of 4-(Chloromethyl)dibenzyl is likely related to its reactivity as a chloromethyl compound. The chloromethyl group is highly reactive and can undergo various chemical reactions, including nucleophilic substitution and free radical reactions . This reactivity allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Chloromethyl compounds are often involved in substitution reactions at the benzylic position . These reactions can lead to changes in the structure and function of target molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
Given its chemical structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The reactivity of the chloromethyl group suggests that the compound could induce structural and functional changes in its target molecules, potentially leading to various cellular effects .
Action Environment
The action of 4-(Chloromethyl)dibenzyl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the chloromethyl group and thus the compound’s interaction with its targets . Additionally, the presence of other molecules in the environment can also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSLALCCGBCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370070 | |
| Record name | 4-phenethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)dibenzyl | |
CAS RN |
80676-35-3 | |
| Record name | 4-phenethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)

![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)



![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)





